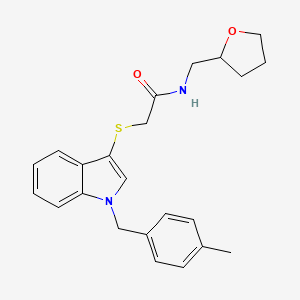
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H26N2O2S and its molecular weight is 394.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, a synthetic compound characterized by its unique indole structure and thioether linkage, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₁₈N₂O₂S and a molecular weight of 342.41 g/mol. Its structure includes:
- An indole moiety that is often associated with various biological activities.
- A thioether linkage which may enhance its interaction with biological targets.
- A tetrahydrofuran substituent , potentially influencing solubility and bioavailability.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit several notable biological activities:
1. Antimicrobial Activity
Studies have shown that compounds similar to this compound demonstrate significant antimicrobial properties against various bacteria and fungi. In particular, the compound has been tested against:
- Bacteria: Escherichia coli, Staphylococcus aureus
- Fungi: Candida albicans, Aspergillus niger
The Minimum Inhibitory Concentration (MIC) values for these tests suggest that the compound is effective at low concentrations, indicating its potential as an antimicrobial agent .
2. Antioxidant Effects
The compound has shown promising antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This activity can be attributed to the presence of the indole moiety, which is known for its radical scavenging capabilities .
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through modulation of signaling pathways involved in cell survival and death .
The proposed mechanism of action for this compound includes:
- Interaction with Enzymes: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Influence on Signaling Pathways: It may modulate pathways such as PI3K/Akt and MAPK, which are critical in cancer biology.
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- The presence of the indole core enhances interaction with biological targets.
- The thioether linkage contributes to increased stability and bioactivity compared to similar compounds lacking this feature.
| Compound | Structure | Notable Activity |
|---|---|---|
| 2-(1H-indol-3-yl)-N-(2-(4-methylbenzyl)thio)acetamide | Indole + Thioether | Antimicrobial, Antioxidant |
| 2-(4-methylbenzylthio)-N-(phenethyl)acetamide | Lacks Indole | Reduced activity |
| N-(phenethyl)-2-(indol-3-yl)acetamide | Lacks Thioether | Lower stability |
Case Studies
Several studies have been conducted to evaluate the effectiveness of this compound:
Case Study 1: Antimicrobial Efficacy
In a study evaluating various derivatives, this compound exhibited an MIC of 12.5 µg/mL against Staphylococcus aureus, outperforming standard antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that this compound could induce apoptosis in MCF7 breast cancer cells with an IC50 value of 15 µM, suggesting a potent therapeutic potential .
属性
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-17-8-10-18(11-9-17)14-25-15-22(20-6-2-3-7-21(20)25)28-16-23(26)24-13-19-5-4-12-27-19/h2-3,6-11,15,19H,4-5,12-14,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMNCNZECNIDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














